1-环丁基丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

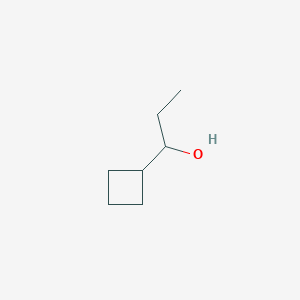

1-Cyclobutylpropan-1-ol is a compound that is structurally characterized by the presence of a cyclobutyl group attached to a propanol moiety. While the specific compound 1-cyclobutylpropan-1-ol is not directly discussed in the provided papers, the cyclobutyl group is a common structural motif in the synthesis of various cyclobutane derivatives, which are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. For instance, the synthesis of 3-cyclobutylpropanoic acid involves the condensation of bromomethyl cyclobutane and diethyl malonate followed by decarboxylation, yielding an 83% total yield, indicating a potentially efficient route for industrial production . Similarly, cyclobutyl phenyl sulfide, a precursor to valuable sulfoxides, was synthesized using a modified reductive thiolation protocol, highlighting the adaptability of cyclobutane chemistry for the synthesis of functionalized derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied. For example, 1,1-dicyanocyclobutane was investigated using gas electron diffraction and ab initio calculations, revealing a non-linear arrangement of the cyano groups due to special electronic interactions . Additionally, the incorporation of cyclobutane into beta-peptides has been shown to induce rigidity due to the formation of strong intramolecular hydrogen bonds, as evidenced by NMR studies and DFT calculations .

Chemical Reactions Analysis

Cyclobutane rings are known to participate in various chemical reactions. The Diels–Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene yielded a predominantly endo-stereoisomer, a result rationalized by the presence of an intramolecular hydrogen bond influencing the transition state . The reactivity of cyclobutenedione as a dienophile was also explored, allowing the construction of various polycyclic cyclobutanediones, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects the conformational dynamics of the molecules. For instance, beta-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid exhibit a ribbon-type arrangement of eight-membered H-bonded rings in their crystal structures, a secondary structure that is also maintained in solution as confirmed by IR and NMR spectroscopy . These unique structural properties are critical for understanding the behavior of cyclobutane-containing compounds in various environments.

科学研究应用

神经毒性和认知功能障碍

- 神经球蛋白在神经毒性中的作用:(Guo et al., 2015)进行的一项研究探讨了神经球蛋白在1-溴丙烷诱导的认知功能障碍中的作用,1-溴丙烷是一种类似于1-环丁基丙醇的溶剂。研究发现,暴露于1-溴丙烷中导致大脑皮层神经球蛋白水平降低,这在中枢神经系统神经毒性中起着重要作用。

代谢组学研究

- 药物暴露导致的代谢变化:(Tingli et al., 2016)的研究采用基于1H NMR的代谢组学方法研究环磷酰胺对大鼠的毒性影响,环磷酰胺是与1-环丁基丙醇相关的另一种化合物。研究揭示了与氨基酸、能量、胆碱、核苷酸代谢和氧化应激相关代谢的显著变化。

抗真菌化合物合成

- 抗真菌衍生物的合成:(Zambrano-Huerta et al., 2019)的研究侧重于合成1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇的衍生物,这是一种与1-环丁基丙醇结构相关的化合物。这些衍生物对念珠菌属表现出很高的活性,暗示了在抗真菌治疗中的潜在应用。

疟疾寄生虫活动

- 抗疟疾药物开发:(Robin et al., 2007)的研究展示了1-氨基丙烷-2-醇的合成,与1-环丁基丙醇相关,并评估了它们对疟疾的有效性。研究发现,大多数化合物对疟疾表现出微摩尔级的有效性,暗示了它们作为抗疟疾药物的潜力。

暴露和效应生物标志物

- 生物标志物的鉴定:(Zhang et al., 2022)的研究调查了1-溴丙烷诱导的神经毒性的生物标志物。研究确定了血清和尿液中与暴露水平相关的特定生物标志物,有助于理解类似化合物如1-环丁基丙醇的毒性效应。

药代动力学建模

- 基于生理的药代动力学建模:(Garner et al., 2015)开发了一个用于理解1-溴丙烷代谢和毒性的药代动力学模型。该模型提供了关于相关化合物代谢途径的见解,包括1-环丁基丙醇。

基于环糊精的制药学

- 在药物递送系统中的应用:(Davis & Brewster, 2004)的研究突出了环糊精在制药应用中的应用。类似1-环丁基丙醇的环丁基衍生物可用于形成水溶性包含复合物以进行药物递送。

巨噬细胞激活和炎症反应

- 巨噬细胞激活研究:(Han et al., 2008)和(Han et al., 2012)关于1-溴丙烷的研究展示了它对巨噬细胞激活的影响,通过关键信号通路。这些研究提供了关于类似化合物如1-环丁基丙醇的炎症和免疫调节活性的见解。

皮肤吸收特性

- 皮肤吸收研究: (Frasch et al., 2011)调查了1-溴丙烷的皮肤吸收特性,为了解相关化合物的皮肤吸收潜力提供了见解,包括1-环丁基丙醇。

安全和危害

属性

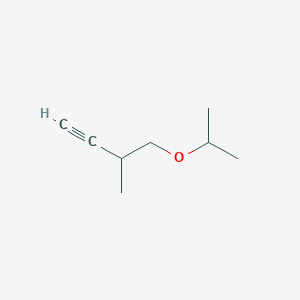

IUPAC Name |

1-cyclobutylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(8)6-4-3-5-6/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFXICARYVUUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutylpropan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)